molecular formula C12H10N2O3 B11589251 N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide

N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B11589251
M. Wt: 230.22 g/mol
InChI Key: FAHFPXYENKQFMS-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methyleneamino group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the condensation of furan-2-carboxylic acid with an appropriate amine, followed by the introduction of the methyleneamino group. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Another approach involves the use of a coupling reaction, such as the Eschenmoser coupling reaction, where a furan derivative is reacted with an amine in the presence of a coupling reagent like triphenylphosphine and diethyl azodicarboxylate .

Industrial Production Methods

Industrial production of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methyleneamino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the construction of diverse chemical structures.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is unique due to its furan ring structure, which imparts distinct electronic and steric properties compared to indole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] furan-2-carboxylate

InChI

InChI=1S/C12H10N2O3/c13-11(9-5-2-1-3-6-9)14-17-12(15)10-7-4-8-16-10/h1-8H,(H2,13,14)

InChI Key

FAHFPXYENKQFMS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CO2)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CO2)N

Origin of Product

United States

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